molecular formula C23H30N4O4S2 B4632040 methyl 5-[(diethylamino)carbonyl]-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate

methyl 5-[(diethylamino)carbonyl]-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate

Cat. No. B4632040
M. Wt: 490.6 g/mol
InChI Key: UFWKWPRQFADZQX-UHFFFAOYSA-N
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Description

1. Introduction

The compound is a complex organic molecule, likely with potential applications in various fields of chemistry and pharmacology. Its detailed characteristics, such as synthesis, molecular structure, and properties, are derived from similar compounds found in the literature.

2. Synthesis Analysis

The synthesis of similar complex organic compounds often involves multi-step chemical reactions. Compounds like 2-(diethylamino)thieno[1,3]oxazin-4-ones, for instance, are synthesized through a multi-step process involving the Gewald thiophene synthesis and further reactions to achieve the desired structure (Gütschow et al., 1999).

3. Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using techniques like NMR, HRMS, and X-ray crystallography. For instance, the structures of certain piperidone derivatives were characterized, revealing flattened central heterocycles due to conjugation between donor and acceptor parts (Nesterov et al., 2003).

4. Chemical Reactions and Properties

Chemical reactions and properties of such compounds can vary significantly. For example, reactions of similar compounds with primary and secondary amines can lead to the formation of novel structures and derivatives (Lee & Kim, 1993).

5. Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are typically determined experimentally. For example, the stability of thieno[1,3]oxazin-4-ones derivatives is expressed as rate constants of alkaline hydrolysis (Gütschow et al., 1999).

6. Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, acidity, basicity, and behavior under various conditions, are crucial for understanding the compound's potential applications. For example, the reactivity of similar compounds with alkylamines has been studied to explore the formation of new derivatives (Lee & Kim, 1993).

Scientific Research Applications

Chemical Synthesis and Structural Derivatives

Synthetic Pathways and Derivatives : Research into synthetic methodologies and the development of novel heterocyclic compounds, such as benzodifuranyl derivatives, triazoles, and tetrahydrobenzothiophene derivatives, offers insights into the chemical manipulation and potential applications of complex molecules. Studies demonstrate the synthesis of compounds with potential anti-inflammatory, analgesic, and antimicrobial activities, highlighting the diverse chemical properties and applications of these molecules (Abu‐Hashem et al., 2020); (Bektaş et al., 2010); (Abdalha et al., 2011).

Biological Activities and Applications

Antimicrobial and Antiviral Activities : The synthesis of novel compounds and their evaluation for antimicrobial and antiviral activities is a significant area of research. Compounds derived from similar synthetic pathways have shown promising activities against various microbial strains, suggesting the potential for the development of new therapeutic agents (Bektaş et al., 2010); (Thomas et al., 2017).

Potential for Drug Development

Drug Design and Development : The exploration of novel chemical structures for drug development is a key aspect of pharmaceutical research. Studies on the synthesis of piperazine-substituted quinolones and the evaluation of specific compounds for receptor binding and antagonistic activities against certain biological targets underscore the importance of structural derivatives in drug discovery and development (Fathalla & Pazdera, 2017); (Hume et al., 1994).

properties

IUPAC Name

methyl 5-(diethylcarbamoyl)-2-[[4-(3-hydroxyphenyl)piperazine-1-carbothioyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S2/c1-5-25(6-2)21(29)19-15(3)18(22(30)31-4)20(33-19)24-23(32)27-12-10-26(11-13-27)16-8-7-9-17(28)14-16/h7-9,14,28H,5-6,10-13H2,1-4H3,(H,24,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWKWPRQFADZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 5-[(diethylamino)carbonyl]-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate
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methyl 5-[(diethylamino)carbonyl]-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 3
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methyl 5-[(diethylamino)carbonyl]-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-[(diethylamino)carbonyl]-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 5
methyl 5-[(diethylamino)carbonyl]-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 6
methyl 5-[(diethylamino)carbonyl]-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate

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